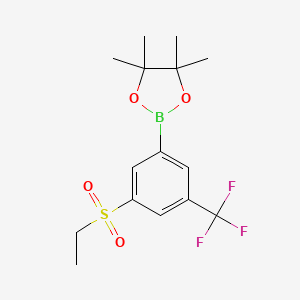

2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

This compound is a pinacol boronic ester featuring a phenyl ring substituted with an ethylsulfonyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing pharmaceuticals and organic materials. The ethylsulfonyl (-SO₂Et) group is a strong electron-withdrawing substituent, while -CF₃ contributes to metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry .

特性

分子式 |

C15H20BF3O4S |

|---|---|

分子量 |

364.2 g/mol |

IUPAC名 |

2-[3-ethylsulfonyl-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BF3O4S/c1-6-24(20,21)12-8-10(15(17,18)19)7-11(9-12)16-22-13(2,3)14(4,5)23-16/h7-9H,6H2,1-5H3 |

InChIキー |

QJZGYDSXYQOPHL-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)CC)C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(3-(エチルスルホニル)-5-(トリフルオロメチル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの合成は、通常、市販の前駆体から始めて複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。

トリフルオロメチル化アリール中間体の形成: トリフルオロメチル基は、ラジカルトリフルオロメチル化反応により芳香環に導入されます。

エチルスルホニル基の導入: エチルスルホニル基は、求核置換反応により導入され、エチルスルホニルクロリドがトリフルオロメチル化アリール中間体と反応します.

ジオキサボロラン環の形成: 最後のステップは、アリール中間体とボロン酸誘導体間の縮合反応によるジオキサボロラン環の形成です.

工業生産方法

この化合物の工業生産には、同様の合成経路が含まれる場合がありますが、大規模生産向けに最適化されています。これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術を使用して、高収率と純度を確保することが含まれます。

化学反応の分析

科学研究への応用

2-(3-(エチルスルホニル)-5-(トリフルオロメチル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、科学研究にいくつかの応用があります。

科学的研究の応用

2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

作用機序

2-(3-(エチルスルホニル)-5-(トリフルオロメチル)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの作用機序には、特定の分子標的と経路との相互作用が含まれます。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs)

- Ethylsulfonyl (-SO₂Et) vs. For example, 2-(3-chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9) exhibits moderate reactivity in cross-coupling due to the weaker electron-withdrawing effects of -Cl and -OMe . Steric Effects: Ethylsulfonyl introduces steric bulk compared to smaller substituents like -Cl, which may hinder coupling efficiency in sterically demanding reactions .

Trifluoromethyl (-CF₃) vs. Other Halogenated Groups

- The -CF₃ group enhances metabolic stability and hydrophobicity compared to halogens. For instance, 2-(3-cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1202644-19-6) retains the -CF₃ group but replaces -SO₂Et with cyclopropyl, improving solubility while maintaining stability .

Stability and Physicochemical Properties

- Thermal Stability: The ethylsulfonyl group may increase thermal stability. For example, 2-(3-chloro-4-methoxy-5-(CF₃)phenyl)-... has a predicted boiling point of 363°C, while analogs with smaller substituents (e.g., -OMe) decompose at lower temperatures .

- Hydrolytic Stability: Pinacol boronic esters with strong EWGs (-SO₂Et, -CF₃) are less prone to hydrolysis than those with electron-donating groups (-OMe) due to reduced boron Lewis acidity .

Industrial and Pharmaceutical Relevance

- Drug Synthesis: The target compound’s -CF₃ group aligns with trends in kinase inhibitor development (e.g., Selpercatinib), where -CF₃ enhances target binding and pharmacokinetics .

- Scalability: Brominated analogs are preferred in large-scale synthesis due to cost-effective precursors (e.g., 3-bromo-5-(trifluoromethyl)phenyl derivatives) .

生物活性

The compound 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1354047-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : C15H20BF3O4S

- Molecular Weight : 364.19 g/mol

- Structure : The compound features a dioxaborolane ring and a trifluoromethyl group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl group is particularly noteworthy as it has been associated with enhanced biological potency in various compounds.

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds with trifluoromethyl groups have shown promising results against various pathogens:

- Staphylococcus aureus : Compounds similar to the target molecule have demonstrated significant inhibitory effects against both standard and methicillin-resistant strains (MRSA) .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported to be low, indicating high potency against bacterial strains .

Anti-inflammatory Potential

The anti-inflammatory properties of boron-containing compounds have been explored in various studies. The specific compound's ability to modulate inflammatory pathways remains an area of active research:

- NF-κB Pathway : Some related compounds have been shown to influence the NF-κB signaling pathway, which is crucial in inflammatory responses . The exact impact of the target compound on this pathway is yet to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds. Below is a summary of relevant findings:

The precise mechanism by which 2-(3-(Ethylsulfonyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects is still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。